9H-Xanthen-9-amine
Overview
Description
Synthesis Analysis
The synthesis of 9H-Xanthen-9-amine involves the preparation of a series of 9H-xanthen-9-amines with a wide variety of nitrogen substituents at C-9 . These substituents include acetamidine, imidate, pyrimidine, thiazoline, quinuclidine, 2-hydrazinopyridine, aminopiperidine, aminoalkylimidazole, and aminoalkylpyridine moieties .Molecular Structure Analysis
The molecular formula of 9H-Xanthen-9-amine is C13H11NO . The compound has a molecular weight of 197.23 g/mol . The InChIKey, a unique identifier for the compound, is OTTYHRLXKGOXLY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 9H-Xanthen-9-amine include a molecular weight of 197.23 g/mol, a XLogP3 value of 1.6, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 0, an exact mass of 197.084063974 g/mol, and a monoisotopic mass of 197.084063974 g/mol .Scientific Research Applications
Gastric Antisecretory Activity :9H-xanthene derivatives have shown potential in inhibiting gastric acid secretion. For instance, a study by Bender et al. (1983) explored various nitrogen substituents on 9H-xanthene for gastric antisecretory activity. They found that these compounds inhibited gastric acid secretion in rats, suggesting potential therapeutic applications for gastric issues (Bender et al., 1983).
Reversal of Chloroquine Resistance :Wu et al. (2005) designed 9H-xanthene derivatives to combat chloroquine-resistant Plasmodium falciparum. These derivatives showed promising results in increasing chloroquine accumulation in the resistant strain, indicating potential use in treating malaria (Wu et al., 2005).
- chemical, and thermal properties. They discovered that these compounds exhibit yellow-green fluorescence and have good thermal stability, making them potentially useful in electronic and optical applications (Sharma et al., 2015).
Photocleavable Protecting Group for Amines :Du and Boyd (2001) explored the use of the 9-xanthenylmethyl group as a photocleavable protecting group for amines. This has implications in synthetic chemistry, where such protecting groups are essential for the stepwise construction of complex molecules (Du & Boyd, 2001).
Synthesis and Biological Activities of Xanthene Derivatives :Maia et al. (2020) reviewed the synthesis methodologies and biological applications of xanthenes, including neuroprotective, antitumor, and antimicrobial activities. This highlights the broad spectrum of potential therapeutic uses of these compounds (Maia et al., 2020).
Synthesis of Nature-Inspired Xanthones with Antimicrobial Activity :Resende et al. (2020) synthesized a series of xanthones and tested their antimicrobial activity. This indicates potential applications in the development of new antimicrobial agents (Resende et al., 2020).
Electrochemical Dehydrogenative Cross-Coupling :Yang et al. (2020) developed a method for electrochemical dehydrogenative cross-coupling of xanthenes with ketones, which is relevant in pharmaceutical chemistry due to its high atom economy and functional-group tolerance (Yang et al., 2020).
Synthesis of Chiral Xanthone Derivatives as Nerve Conduction Blockers :Fernandes et al. (2012) synthesized new chiral xanthone derivatives and evaluated their potential as nerve conduction blockers, suggesting possible applications in local anesthesia (Fernandes et al., 2012).
Future Directions
properties
IUPAC Name |
9H-xanthen-9-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTYHRLXKGOXLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345186 | |
Record name | 9H-Xanthen-9-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Xanthen-9-amine | |
CAS RN |
35598-63-1 | |
Record name | 9H-Xanthen-9-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-Xanthen-9-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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